diacetyloxygallanyl acetate

Description

Structure

2D Structure

Properties

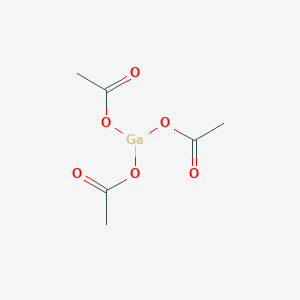

Molecular Formula |

C6H9GaO6 |

|---|---|

Molecular Weight |

246.85 g/mol |

IUPAC Name |

diacetyloxygallanyl acetate |

InChI |

InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

InChI Key |

FYWVTSQYJIPZLW-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)O[Ga](OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for Diacetyloxygallanyl Acetate and Its Derivatives

Direct Synthesis Routes of Gallium(III) Acetate (B1210297)

The direct synthesis of gallium(III) acetate (Ga(CH₃COO)₃) can be achieved through several straightforward chemical reactions involving elemental gallium or its common oxides and hydroxides. These methods are foundational in gallium chemistry, providing reliable pathways to this important compound.

Neutralization Reactions with Gallium Oxide/Hydroxide (B78521)

A primary and widely employed method for the synthesis of gallium(III) acetate is the neutralization reaction between gallium(III) oxide (Ga₂O₃) or gallium(III) hydroxide (Ga(OH)₃) and acetic acid (CH₃COOH). wikipedia.org This acid-base reaction yields gallium(III) acetate and water as the sole byproduct, ensuring a high-purity product.

The balanced chemical equation for the reaction with gallium(III) oxide is as follows:

Ga₂O₃ + 6CH₃COOH → 2Ga(CH₃COO)₃ + 3H₂O wikipedia.org

Similarly, the reaction with gallium(III) hydroxide proceeds according to the following equation:

Ga(OH)₃ + 3CH₃COOH → Ga(CH₃COO)₃ + 3H₂O

These reactions are typically carried out in an aqueous medium or in an excess of acetic acid to drive the reaction to completion. The resulting gallium(III) acetate can then be isolated by evaporation of the solvent. The table below summarizes the key reactants and products in these neutralization syntheses.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Gallium(III) Oxide (Ga₂O₃) | Acetic Acid (CH₃COOH) | Gallium(III) Acetate (Ga(CH₃COO)₃) | Water (H₂O) |

| Gallium(III) Hydroxide (Ga(OH)₃) | Acetic Acid (CH₃COOH) | Gallium(III) Acetate (Ga(CH₃COO)₃) | Water (H₂O) |

Refluxing of Gallium Metal with Acetic Acid

An alternative direct synthesis route involves the reaction of elemental gallium metal with acetic acid. This method, however, is significantly slower than the neutralization of oxides or hydroxides. The process requires refluxing gallium metal in acetic acid for an extended period, often several weeks, to achieve a reasonable yield of gallium(III) acetate. wikipedia.org

The reaction can be represented as:

2Ga + 6CH₃COOH → 2Ga(CH₃COO)₃ + 3H₂

This oxidation-reduction reaction is less commonly used for bulk synthesis due to its slow reaction kinetics. The purity of the final product is also dependent on the purity of the starting gallium metal.

Synthesis of Gallium-Acetate Complexes and Related Gallium(III) Species

Beyond the direct synthesis of simple gallium(III) acetate, more complex gallium-acetate species can be prepared through various methodologies. These methods are crucial for creating precursors for advanced materials and for studying the coordination chemistry of gallium.

Ligand Exchange Reactions in Solution

Gallium-acetate complexes can be synthesized in solution through ligand exchange reactions. This approach involves starting with a soluble gallium salt, such as gallium(III) nitrate (B79036) (Ga(NO₃)₃), and introducing an acetate source. One documented method involves the crystallization of infinite one-dimensional chains of [Ga(μ-OH)(μ-O₂CCH₃)₂]n. nih.gov This was achieved by the slow diffusion of ethyl acetate into a methanolic solution of gallium(III) nitrate. nih.gov In this case, the ethyl acetate surprisingly undergoes hydrolysis to provide the bridging acetate ligands for the complex. nih.gov

This demonstrates that the formation of gallium-acetate complexes can occur from various gallium precursors in the presence of an acetate source, even if the acetate is generated in situ. The coordination environment of the gallium ion is critical, and the presence of other potential ligands (like hydroxide from water) can lead to the formation of mixed-ligand complexes. researchgate.net

Reactions of Gallium Alkoxides with Acetate-Containing Ligands

Gallium alkoxides, Ga(OR)₃, are versatile precursors in materials science and coordination chemistry. Homoleptic gallium tris(alkoxides) can be prepared by reacting gallium amides, such as [Ga(NMe₂)₃]₂, with an excess of the desired alcohol (ROH). rsc.org These gallium alkoxides can subsequently serve as starting materials for the synthesis of other gallium complexes.

While direct reactions of gallium alkoxides with acetate-containing ligands to form gallium acetate are not extensively detailed in the provided research, the principles of coordination chemistry suggest such reactions are feasible. A ligand exchange reaction could be envisioned where the alkoxide ligands are replaced by acetate ligands upon reaction with acetic acid or an acetate salt. The general form of such a reaction would be:

Ga(OR)₃ + 3CH₃COOH → Ga(CH₃COO)₃ + 3ROH

The specific reaction conditions, such as solvent and temperature, would need to be optimized to favor the formation of the desired gallium acetate product. The reactivity and stability of the starting gallium alkoxide are key factors in the success of this synthetic route. nih.govnih.gov

Solvothermal and Solution-Based Methods for Precursor Formation

Solvothermal synthesis is a powerful technique for producing crystalline materials from solution under elevated temperature and pressure. This method has been successfully employed to synthesize nanocrystalline mixed-metal gallium oxides using metal acetylacetonate (B107027) precursors in alcohol solvents. dntb.gov.uamdpi.comnih.gov Gallium(III) acetylacetonate is a coordination complex with structural similarities to gallium(III) acetate, and its use as a precursor highlights the utility of solution-based methods for creating gallium-containing materials.

While the direct solvothermal synthesis of gallium(III) acetate is not explicitly described, this methodology is highly adaptable for the preparation of various gallium-based precursors. For instance, a solution-based approach using gallium(III) nitrate and citric acid, with pH adjustment, has been used to impregnate silica (B1680970) supports for catalyst preparation. osti.gov Similarly, a solution containing gallium acetate can be used to prepare thin films of gallium oxide. americanelements.com These methods underscore the importance of solution chemistry in generating gallium precursors for specific applications. The table below provides an overview of the precursors and methods used in these advanced synthetic routes.

| Precursor | Method | Resulting Material |

| Gallium(III) Acetylacetonate | Solvothermal Synthesis | Nanocrystalline Gallium Oxides dntb.gov.uamdpi.comnih.gov |

| Gallium(III) Nitrate | Solution-based Impregnation | Silica-supported Gallium Catalysts osti.gov |

| Gallium Acetate Solution | Thin Film Deposition | Gallium Oxide Films americanelements.com |

Information regarding the chemical compound “diacetyloxygallanyl acetate” is not available in the provided search results.

Extensive searches for "this compound" and related synthetic methodologies have not yielded any specific information on this compound. The provided search results consistently refer to "eugenyl acetate," a distinct chemical entity.

Therefore, it is not possible to generate an article on the "" as requested, because no data or research findings on this specific compound could be located. Proceeding with the article would require fabricating information, which is against the core principles of providing accurate and factual content.

It is recommended to verify the chemical name and search for alternative nomenclature or CAS numbers associated with the compound of interest. Without verifiable sources, no scientifically accurate content can be produced for the requested article outline.

Complex Formation Equilibria and Stability

Potentiometric titrations are a primary method for investigating the complex formation equilibria between gallium(III) and acetate ions. By monitoring the pH of solutions with varying metal-to-ligand ratios, the stoichiometry and stability of the resulting complexes can be determined.

As the pH and concentration of gallium(III) increase, the formation of binuclear or oligomeric species becomes significant. A prominent binuclear complex identified in the gallium(III)-acetate system is Ga₂(OH)₂Ac³⁺ (where Ac represents the acetate ion). rsc.orgrsc.orglu.se This complex is believed to consist of two edge-sharing gallium octahedra that are bridged by both hydroxide ions and an acetate ion. rsc.orgrsc.orglu.se The formation of such bridged structures is a common feature in the aqueous chemistry of trivalent metal ions like gallium(III). The presence of this binuclear species has been substantiated by potentiometric data and further supported by spectroscopic evidence. rsc.org

A study conducted in 0.6 M Na(Cl) at 25 °C reported the following equilibrium constants rsc.orgrsc.orglu.se:

For the reaction Ga³⁺ + HAc ⇄ GaAc²⁺ + H⁺, the stability constant is log β₋₁,₁,₁ = -2.08 ± 0.09.

For the reaction 2Ga³⁺ + HAc + 2H₂O ⇄ Ga₂(OH)₂Ac³⁺ + 3H⁺, the stability constant is log β₋₃,₂,₁ = -5.65 ± 0.06.

Another investigation under physiological conditions (37 °C, 0.15 M NaCl) also determined stability constants for the mononuclear complex and various gallium hydroxides. osjournal.orgresearchgate.netosjournal.org

| Complex Formation Reaction | Stability Constant (log β) | Conditions | Reference |

|---|---|---|---|

| Ga³⁺ + HAc ⇄ GaAc²⁺ + H⁺ | -2.08 ± 0.09 | 0.6 M Na(Cl), 25 °C | rsc.orgrsc.orglu.se |

| 2Ga³⁺ + HAc + 2H₂O ⇄ Ga₂(OH)₂Ac³⁺ + 3H⁺ | -5.65 ± 0.06 | 0.6 M Na(Cl), 25 °C | rsc.orgrsc.orglu.se |

Structural Analysis of Solution-Phase Species

Spectroscopic techniques provide direct insight into the coordination environment and structure of the gallium(III)-acetate complexes present in solution.

EXAFS spectroscopy is a powerful tool for probing the local atomic environment of gallium ions in solution. For the gallium(III)-acetate system, EXAFS data reveals that the gallium ion is octahedrally coordinated by six oxygen atoms in the first coordination shell. rsc.org The Ga-O bond distances are typically found to be around 1.96-1.98 Å. researchgate.net

As the pH of the solution increases, corresponding to the formation of the binuclear complex, a new feature appears in the Fourier transform of the EXAFS data at a distance of approximately 2.7 Å (uncorrected for phase shift). rsc.org This feature is attributed to a Ga···Ga scattering path, providing direct evidence for the formation of a dimeric species with two gallium centers in close proximity. rsc.org The analysis of this Ga···Ga interaction is consistent with a structure where two GaO₆ octahedra share an edge. rsc.orglu.se

Infrared (IR) spectroscopy offers valuable information about the coordination mode of the acetate ligand to the gallium(III) center. The vibrational frequencies of the carboxylate group (–COO⁻) are particularly sensitive to its coordination environment.

In studies of the gallium(III)-acetate system, two characteristic IR bands appear at approximately 1560 cm⁻¹ and 1455 cm⁻¹. rsc.org These bands are assigned to the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated acetate group, respectively. rsc.org The appearance of these bands correlates with the formation of the binuclear complex Ga₂(OH)₂Ac³⁺ as determined by potentiometric measurements. rsc.org The separation between these two stretching frequencies (Δν = νₐ - νₛ) can provide information about the coordination mode of the carboxylate. The observed frequencies are indicative of a bridging acetate ligand, which is consistent with the proposed structure of the binuclear complex where the acetate bridges the two gallium centers. rsc.orglu.se

Elucidation of Coordination Chemistry and Speciation in Solution

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal, non-invasive technique for probing the coordination environment and dynamic behavior of gallium complexes in solution. For diacetyloxygallanyl acetate (B1210297), NMR studies provide critical insights into ligand binding, exchange processes, and the equilibrium between different species. The magnetic nuclei present, primarily ¹H, ¹³C, and the quadrupolar ⁷¹Ga, each offer a unique window into the molecular structure and its solution dynamics.

NMR analysis of gallium(III) complexes can be challenging due to the relatively small chemical shift changes induced by the Ga³⁺ ion on the ligand signals. uni-muenchen.de However, high-resolution spectrometers and multidimensional techniques (e.g., HMQC, HMBC) can overcome these limitations, allowing for precise assignment of proton and carbon signals. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR for Acetate Ligand Coordination

¹H and ¹³C NMR are fundamental in characterizing the acetate ligands of diacetyloxygallanyl acetate. The chemical shifts of the methyl (–CH₃) and carbonyl (–C=O) groups of the acetate ligands are highly sensitive to their coordination mode. Acetate can bind to a metal center in several ways, including monodentate, bidentate chelating, or bridging fashions. wikipedia.org Each mode imposes a distinct electronic environment on the ligand's nuclei, resulting in different chemical shifts.

In a hypothetical scenario, the dissolution of this compound in a suitable deuterated solvent would allow for the observation of signals corresponding to the acetate ligands. A change in the coordination environment, such as solvent interaction or ligand exchange, would be reflected in the ¹H and ¹³C chemical shifts. For instance, the displacement of an acetate ligand by a solvent molecule would lead to the appearance of new signals corresponding to the "free" or solvent-coordinated acetate, alongside those of the parent complex.

The rate of exchange between bound and free ligands can also be determined. Fast exchange on the NMR timescale results in averaged signals, while slow exchange allows for the observation of distinct signals for each species. Temperature-variable NMR studies can further elucidate these dynamic processes.

Hypothetical ¹H NMR Data for this compound Ligand Speciation

The following interactive table illustrates hypothetical ¹H NMR chemical shift data for this compound in deuterated chloroform (B151607) (CDCl₃), showing the distinction between coordinated and free acetate ligands.

| Species | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| This compound (Coordinated) | Acetate –CH₃ | 2.15 | Singlet | 6H |

| Free Acetic Acid | Acetate –CH₃ | 2.10 | Singlet | 3H |

Note: Data are hypothetical and for illustrative purposes.

Gallium-71 (⁷¹Ga) NMR for Direct Observation of the Metal Center

While ¹H and ¹³C NMR probe the ligands, ⁷¹Ga NMR spectroscopy provides direct information about the gallium center's coordination environment. The ⁷¹Ga nucleus is quadrupolar, which often results in broad signals; however, the chemical shift is highly sensitive to the number and nature of the coordinating atoms. nih.gov

For gallium(III) complexes in aqueous solution, the coordination environment can range from octahedral [Ga(H₂O)₆]³⁺ at low pH to tetrahedral [Ga(OH)₄]⁻ at high pH, each with a distinct ⁷¹Ga chemical shift. nih.gov Similarly, for this compound, different ligand arrangements (e.g., changes in the number of coordinated acetate groups) would result in different ⁷¹Ga chemical shifts. This makes ⁷¹Ga NMR a powerful tool for identifying different gallium-containing species in solution and studying their equilibrium. nih.gov For example, the formation of mononuclear versus binuclear complexes in solution could be distinguished by their unique ⁷¹Ga NMR signatures. researchgate.net

Hypothetical ⁷¹Ga NMR Data for Gallium Species in Solution

This interactive table presents plausible ⁷¹Ga NMR chemical shifts that could be used to identify different gallium species in an aqueous solution study of this compound hydrolysis.

| Gallium Species | Coordination Geometry | Hypothetical Chemical Shift (δ, ppm) | Linewidth (Hz) |

| [Ga(H₂O)₆]³⁺ | Octahedral | 0 | ~500 |

| [Ga(acetate)(H₂O)₅]²⁺ | Octahedral | ~50 | ~800 |

| This compound Core | Distorted Octahedral | ~130 | ~1500 |

| [Ga(OH)₄]⁻ | Tetrahedral | ~220 | ~300 |

Note: Data are hypothetical, based on known trends for gallium complexes, and referenced against [Ga(H₂O)₆]³⁺ at 0 ppm. nih.gov

Catalytic Applications in Advanced Organic Transformations

Diacetyloxygallanyl Acetate (B1210297) as a Lewis Acid Catalyst

Gallium(III) compounds, including gallium(III) acetate and its derivatives like gallium(III) triflate, are recognized for their efficacy as Lewis acid catalysts in a multitude of organic reactions. nih.gov Their utility stems from the electron-deficient nature of the gallium(III) center, which allows it to accept electron pairs, thereby activating substrates for subsequent chemical transformation. mdpi.com

General Principles of Gallium(III) Catalysis

The catalytic activity of gallium(III) compounds is rooted in their identity as Lewis acids. mdpi.com A Lewis acid is a chemical species that contains an empty orbital capable of accepting an electron pair from a Lewis base. In the context of Ga(III) catalysis, the Ga³⁺ ion acts as an electrophilic center. When a substrate with an electron-rich site, such as the oxygen of a carbonyl group, coordinates to the gallium center, it increases the electrophilicity of the substrate's carbon atoms. mdpi.com This activation makes the substrate more susceptible to nucleophilic attack, which is the fundamental principle behind its catalytic action in reactions like Friedel-Crafts alkylations, acylations, and various condensation reactions. nih.gov

A significant advantage of certain gallium(III) catalysts, such as gallium(III) triflate [Ga(OTf)₃], is their stability and tolerance to water. nih.govpnas.org This property allows for reactions to be conducted in aqueous media, aligning with the principles of green chemistry by reducing reliance on hazardous organic solvents. nih.gov The coordination of ligands to the gallium(III) center plays a crucial role in modulating its catalytic activity. The nature of the ligand can influence the Lewis acidity of the metal center, the stability of the catalytic complex, and the stereoselectivity of the reaction. acs.orgchinesechemsoc.org For instance, the use of N-donor ligands has been shown to create robust and effective gallium(III) catalysts for specific oxidation reactions. acs.org

Applications in Specific Organic Synthesis Reactions

The Lewis acidic nature of gallium(III) compounds has been harnessed to catalyze a range of important organic transformations.

Gallium(III) complexes have emerged as effective homogeneous catalysts for the epoxidation of alkenes, a critical transformation in organic synthesis for producing epoxides. acs.org Research has demonstrated that gallium(III) complexes featuring neutral N-donor ligands can catalyze the epoxidation of various alkenes using peracetic acid as the oxidant. acs.org

A study involving six different gallium(III) complexes with ligands such as 1,10-phenanthroline (B135089) derivatives and polydentate pyridylamines revealed key structure-activity relationships. acs.org It was found that cationic gallium(III) species tend to exhibit faster and more extensive reactivity. acs.org The electronic properties of the ligands are critical; complexes with more electron-deficient ligands showed increased reaction speeds and higher yields. acs.org For example, complexes with 5-nitro-1,10-phenanthroline (B1664666) were initially more reactive than those with 5-amino-1,10-phenanthroline. acs.org While initial reactivity is high, the stability and lifetime of the catalyst are also crucial. Complexes with higher denticity ligands, such as tetradentate pyridylamine ligands, proved to be more robust over time, although very high chelation (penta- or hexadentate ligands) led to a marked decrease in activity. acs.org

The table below summarizes the catalytic performance of different gallium(III) complexes in the epoxidation of (E)-4,4-dimethyl-2-pentene.

| Catalyst Precursor | Ligand Type | Yield (%) after 1h |

| [Ga(5-nitro-1,10-phenanthroline)₂(Cl)₂]Cl | Bidentate, Electron-Deficient | 71 |

| [Ga(5-amino-1,10-phenanthroline)₂(Cl)₂]Cl | Bidentate, Electron-Donating | 51 |

| [Ga(N,N'-bis(2-pyridylmethyl)-1,2-ethanediamine)(Cl)₂]Cl | Tetradentate | 45 |

| Data sourced from reactivity studies on Ga(III)-catalyzed epoxidation. acs.org |

In the realm of hydrogenation, gallium(III) acetate has been utilized to form heterometallic complexes that exhibit significant catalytic activity. A notable example is the creation of a palladium(II)-gallium(III) acetate-bridged complex. acs.orgacs.orgnih.gov While the isolated Pd-Ga complex proved unstable at higher concentrations, its formation in solution from palladium(II) acetate and gallium(III) acetate was confirmed, and its catalytic performance in the liquid-phase hydrogenation of phenylacetylene (B144264) and styrene (B11656) was evaluated. acs.orgacs.org

These heterometallic systems function as homogeneous catalysts, effectively hydrogenating alkynes and alkenes under mild conditions (1 atm H₂ at 20 °C). acs.org A key feature of this catalysis is its selectivity and the stability of the active species. The hydrogenation proceeds without the formation of palladium metal, indicating that the heterometallic complex is the true catalytic species. acs.org The presence of the substrate (alkyne or alkene) appears to stabilize the active form of the complex. acs.org This approach demonstrates the potential of combining gallium with other transition metals to create novel catalytic systems with unique reactivity. Other research has explored Ni-Ga and Ag-Ru heterodinuclear complexes for similar hydrogenation reactions, highlighting a growing interest in the cooperative effects of different metals in catalysis. nih.govnsf.gov

Gallium(III) acetate serves as a convenient precursor to gallium(III) oxide (Ga₂O₃) nanoparticles, which are highly efficient heterogeneous catalysts. wikipedia.orgtandfonline.com Ga₂O₃ nanocatalysts have demonstrated excellent activity in promoting multicomponent condensation reactions, such as the four-component Hantzsch condensation to synthesize polyhydroquinoline derivatives. tandfonline.comtandfonline.comresearchgate.net This reaction involves the condensation of an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate. tandfonline.comtandfonline.com

The use of Ga₂O₃ nanoparticles offers several advantages characteristic of heterogeneous catalysis, including high efficiency, ease of separation from the reaction mixture, and the potential for catalyst recycling and reuse without a significant loss in activity. tandfonline.comtandfonline.com In a typical procedure, the Ga₂O₃ nanocatalyst effectively promotes the reaction in ethanol (B145695) under reflux conditions, yielding the desired polyhydroquinoline products in good to excellent yields over short reaction times. tandfonline.com The catalytic activity is influenced by the amount of catalyst used, with an optimal loading identified to maximize product yield. tandfonline.com

The table below presents the results for the Ga₂O₃-catalyzed Hantzsch synthesis of polyhydroquinolines using various aromatic aldehydes.

| Aldehyde | Product Yield (%) | Reaction Time (min) |

| 4-Chlorobenzaldehyde | 92 | 40 |

| 4-Nitrobenzaldehyde | 88 | 45 |

| Benzaldehyde | 85 | 50 |

| 4-Methylbenzaldehyde | 86 | 50 |

| 4-Methoxybenzaldehyde | 82 | 60 |

| Data represents isolated yields from the one-pot, four-component reaction catalyzed by Ga₂O₃ nanocatalyst. tandfonline.com |

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms is paramount for optimizing catalytic systems and designing new catalysts. For gallium-catalyzed reactions, mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided significant insights.

In the case of alkene epoxidation catalyzed by [Ga(phen)₂Cl₂]⁺ (where phen = 1,10-phenanthroline), DFT calculations suggest that the reaction proceeds through a dissociative ligand exchange pathway. acs.orgnih.gov The chloride anions of the precatalyst are displaced by acetate or peracetate species. acs.org The calculations predict that the most effective oxygen-transferring agent is a [Ga(phen)₂(peroxyacetate)]²⁺ complex, where the peroxyacetate coordinates to the gallium center in a bidentate (κ²) fashion. acs.orgnih.gov This coordination activates the peroxyacid for the electrophilic attack on the alkene. The analysis confirms the electrophilic nature of the metal-containing oxidant, which is consistent with experimental observations. acs.org

For the hydrogenation reactions catalyzed by heterometallic complexes, the mechanism involves the cooperative action of the two different metal centers. nih.govnsf.gov In Ni-Ga complexes, for instance, H₂ activation is a key step, and the differing electronic properties of the Group 13 metals (Al, Ga, In) lead to distinct catalytic activities. nih.gov In the Pd-Ga system, the substrate's role in stabilizing the active heterometallic species against reduction to palladium metal is a crucial mechanistic feature. acs.org

In the Ga₂O₃-catalyzed Hantzsch condensation, the mechanism is believed to follow the general path for acid-catalyzed versions of this reaction. The Lewis acidic sites on the Ga₂O₃ surface likely activate the aldehyde carbonyl group towards nucleophilic attack, initiating the cascade of condensation and cyclization steps that ultimately form the polyhydroquinoline ring system. tandfonline.comresearchgate.net The large surface area and unique electronic properties of the nanocatalyst enhance its efficiency compared to bulk materials. tandfonline.com

Ligand Exchange Dynamics and Activation Processes

The activation of gallium-based catalysts is often governed by ligand exchange dynamics. Gallium(III) is a d¹⁰ metal ion that lacks ligand-field stabilization energy, rendering its complexes generally labile. science.gov For instance, the hexaaquagallium(III) ion exhibits a rapid water ligand exchange rate of 403 s⁻¹. science.gov This lability is a key feature, allowing for the displacement of initial ligands, such as acetate, by substrates or other molecules in the reaction medium, which is a crucial step in the catalytic cycle.

The process of ligand exchange can be sequential, where ligands are replaced one by one. This has been observed in palladium acetate systems, where the addition of trifluoroacetic acid leads to the sequential substitution of acetate ligands. semanticscholar.org This process alters the electron density at the metal center; introducing more electron-withdrawing ligands like trifluoroacetate (B77799) increases the Lewis acidity of the catalytic species. semanticscholar.org A similar principle applies to gallium catalysts, where the exchange of acetate for other ligands can modulate the catalyst's reactivity. mdpi.com

The binding mode of the acetate ligand itself can be dynamic, shifting between monodentate and bidentate coordination. nih.gov The activation process may involve an external agent or a change in conditions that facilitates the dissociation of a ligand, creating a vacant coordination site for the substrate to bind and become activated for the subsequent transformation. researchgate.net In some cases, the stability of the metal-ligand complex is paramount; changes in the coordination environment through ligand exchange or dissociation can profoundly influence the complex's activity. mdpi.com

Role of Coordination Environment in Reactivity

The reactivity and selectivity of a gallium catalyst are critically dependent on the coordination environment of the gallium center, which includes the number and geometric arrangement of the coordinating atoms. osti.govrsc.org The catalytic properties of single-atom gallium catalysts are particularly sensitive to the local coordination environment provided by the support material. rsc.org

A striking example of this dependence is seen in single-atom gallium catalysts coordinated to nitrogen atoms within a support. By tuning the local environment, different coordinated structures such as Ga-N₄ and Ga-N₆ can be obtained. rsc.org These distinct coordination environments lead to dramatically different catalytic selectivities. The Ga-N₄ structure was found to be highly selective for photocatalytic hydrogen reduction, whereas the Ga-N₆ structure exclusively favored photocatalytic oxygen reduction to produce hydrogen peroxide. rsc.org Density functional theory (DFT) calculations revealed that the active site even switches from the gallium atom in the Ga-N₄ structure to the coordinating nitrogen atoms in the Ga-N₆ structure. rsc.org

This demonstrates that the coordination number and geometry directly control the catalytic pathway. Similarly, in the context of alkane dehydrogenation, the identity and number of gallium's nearest neighbors can produce changes in spectroscopic signatures that are as significant as a change in the metal's oxidation state, highlighting the crucial role of the immediate coordination sphere in determining reactivity. osti.govresearchgate.net Further computational studies on p-block metals, including gallium, show that modifying the second coordination shell (atoms not directly bonded to the metal) can also modulate the electronic structure and catalytic performance. mdpi.com

| Catalyst Structure | Primary Catalytic Reaction | Product | Selectivity | Designated Active Center |

|---|---|---|---|---|

| Ga-N₄ | Photocatalytic Hydrogen Reduction | Hydrogen (H₂) | ~96.4% | Ga Metal Site |

| Ga-N₆ | Photocatalytic Oxygen Reduction | Hydrogen Peroxide (H₂O₂) | 100% | N Site |

Catalyst Design and Optimization Strategies

Influence of Ligand Environment on Catalytic Activity and Selectivity

The rational design of catalysts involves the careful selection of ligands to control the electronic and steric properties of the metal center, thereby steering the catalytic activity and selectivity. numberanalytics.com For gallium-based catalysts, the ligand environment is a primary tool for optimization. acs.org

In the gallium(III)-catalyzed epoxidation of olefins, the presence of neutral N-donor ligands is essential for catalytic activity; gallium trichloride (B1173362) alone is not a competent catalyst for the reaction. acs.org A systematic study using various bidentate and polydentate N-donor ligands demonstrated how ligand characteristics influence catalytic outcomes. Factors such as the ligand's denticity (the number of atoms that bind to the metal) and electronic properties (whether they are electron-donating or -withdrawing) are key variables in tuning the catalyst's performance. acs.org For example, the use of neutral, relatively electron-poor phenanthroline ligands on a Ga(III) center resulted in a successful catalyst for olefin epoxidation. acs.org

In another instance, photoirradiation was proposed to enhance the Lewis acidity of a gallium(III) complex by creating a semi-coordination state with N-donor ligands. researchgate.net This altered ligand environment enabled a stronger interaction between the gallium active site and the reactant sugar molecules, dramatically increasing the reaction rate for the formation of 5-hydroxymethylfurfural. researchgate.net These examples underscore the principle that modifying the ligand sphere around the gallium center is a powerful strategy for enhancing catalytic efficiency and directing the reaction towards a desired product. numberanalytics.comacs.org

Development of Heterogeneous Gallium-Based Catalysts (e.g., Gallium Oxide nanocatalysts)

A significant strategy in catalyst design is the development of heterogeneous catalysts, which exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. This approach offers considerable practical advantages, including ease of separation from the reaction mixture, enhanced stability, and the potential for catalyst recycling and reuse, which are important for both economic and environmental reasons. rsc.orgacademie-sciences.fr

Gallium oxide (Ga₂O₃) has been successfully developed as an efficient, heterogeneous nanocatalyst. tandfonline.comtandfonline.com A novel Ga₂O₃ nanomaterial was synthesized and characterized by methods such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). tandfonline.com This nanocatalyst proved highly effective in promoting the one-pot, four-component Hantzsch condensation to produce polyhydroquinoline derivatives. tandfonline.comtandfonline.com The catalyst could be easily recovered after the reaction and reused multiple times without a significant loss in its catalytic activity, demonstrating its robustness. tandfonline.com

The catalytic activity of these Ga₂O₃ nanocatalysts is dependent on the amount of catalyst used. Studies have shown that increasing the amount of the nanocatalyst increases the product yield up to an optimal loading, beyond which no significant improvement is observed. tandfonline.com

| Entry | Catalyst Amount (g) | Yield (%) |

|---|---|---|

| 1 | 0.01 | 52 |

| 2 | 0.02 | 65 |

| 3 | 0.04 | 80 |

| 4 | 0.06 | 92 |

| 5 | 0.08 | 92 |

Besides metal oxides, another approach to heterogeneous gallium catalysts is the immobilization of a homogeneous catalyst onto a solid support. For example, gallium trichloride, a strong but moisture-sensitive Lewis acid, has been successfully supported on a polystyrene-divinylbenzene copolymer. academie-sciences.fr The resulting PS-GaCl₃ complex is a non-hygroscopic, air-stable, and water-tolerant catalyst that is easily handled and recycled, overcoming the practical difficulties associated with its homogeneous counterpart. academie-sciences.fr The development of such supported and solid-state gallium catalysts continues to be an active area of research, aiming to create more sustainable and efficient chemical processes. mdpi.comresearchgate.net

Advanced Materials Science: Diacetyloxygallanyl Acetate As a Precursor

Synthesis of Ultra-Pure Inorganic Compounds

The synthesis of ultra-pure inorganic compounds is critical for applications in electronics, optics, and catalysis, where even trace impurities can degrade performance. Diacetyloxygallanyl acetate (B1210297) is an effective precursor for this purpose because it can be decomposed cleanly at relatively low temperatures. wikipedia.org When heated to approximately 70°C, gallium acetate decomposes to form gallium oxide, releasing volatile organic byproducts. wikipedia.org This thermal decomposition pathway provides a straightforward method for producing high-purity gallium oxide, as the non-gallium components are driven off as gases, leaving behind the solid inorganic compound. This method avoids many of the contaminants associated with precipitation or other solution-based synthesis routes.

Formation of Nanoscale Materials

Diacetyloxygallanyl acetate is extensively used in the bottom-up fabrication of nanoscale materials. Its role as a molecular precursor enables the formation of nanoparticles, nanowires, and thin films with dimensions on the nanometer scale, which exhibit unique properties compared to their bulk counterparts.

The synthesis of gallium oxide (Ga₂O₃) nanomaterials often proceeds through an intermediate precursor, gallium oxyhydroxide (α-GaOOH). researchgate.net this compound can be used in solution-based methods, such as forced hydrolysis, to first produce α-GaOOH nanostructures. nankai.edu.cnrsc.org The morphology of these intermediate nanostructures can be precisely controlled by adjusting synthesis parameters. nankai.edu.cnrsc.org Subsequently, these α-GaOOH precursors are converted into various phases of Ga₂O₃ through thermal treatment, a process known as calcination. researchgate.netnankai.edu.cn Importantly, the morphology of the initial α-GaOOH nanostructure is often preserved during this conversion, allowing for the creation of Ga₂O₃ nanomaterials with desired shapes and sizes. researchgate.net For instance, α-GaOOH nanorods can be transformed into α-Ga₂O₃ nanorods upon calcination. nankai.edu.cnrsc.org

| Precursor Phase | Synthesis Method | Key Parameters | Resulting Morphology | Final Product |

|---|---|---|---|---|

| α-GaOOH | Forced Hydrolysis | Ionic strength (Ga³⁺/Na⁺ ratio) | Nanorods | α-Ga₂O₃ |

| - | Liquid Phase Reflux | pH value (e.g., 6, 8, 10) | Nanorods, Spindles | β-Ga₂O₃ |

| - | Ultrasonication | Kinetic pathways of Ga surface reactions | Nanospheres, Nanorods, Nanoflowers | Ga₂O₃ |

| Step | Process | Precursor/Intermediate | Conditions | Product |

|---|---|---|---|---|

| 1 | Calcination | α-GaOOH (from Gallium Acetate route) | ~450°C | α-Ga₂O₃ |

| 2 | Nitridation | α-Ga₂O₃ | ~950°C in NH₃ atmosphere | GaN Nanocrystal Assemblies |

This compound can self-assemble into one-dimensional (1D) coordination polymers. nih.gov Research has demonstrated the synthesis of infinite 1D chain structures with the formula [Ga(μ-OH)(μ-O₂CCH₃)₂]n. nih.gov In this structure, gallium centers are linked by bridging hydroxide (B78521) (μ-OH) groups and acetate (μ-O₂CCH₃) ligands. nih.gov The formation of these simple, repeating chains represents a direct route to creating one-dimensional nanostructures from a gallium acetate precursor. nih.gov These coordination polymers are of interest for their potential applications in catalysis and as templates for other nanomaterials. Gallium is known to form these types of weak acetate complexes in solution. researchgate.net

Controlled Morphology and Structure in Material Synthesis

A significant advantage of using precursors like this compound is the ability to control the morphology and structure of the final material. rsc.orginl.govliverpool.ac.uk This control is typically exerted during the initial stages of synthesis. nankai.edu.cnrsc.org In the production of Ga₂O₃ and GaN, for example, the morphology of the final nanocrystals is determined during the synthesis of the α-GaOOH intermediate. researchgate.net By carefully adjusting reaction conditions such as the ionic strength of the solution, researchers can dictate whether the α-GaOOH precipitates as nanorods, nanospheres, or other shapes. nankai.edu.cnrsc.orgrsc.org Because the subsequent thermal conversion to Ga₂O₃ and then to GaN can preserve the initial shape, this provides a powerful method for fabricating nanomaterials with tailored structures for specific applications. researchgate.netnankai.edu.cnrsc.org

| Controlling Factor | Effect on Synthesis | Resulting Morphologies | Reference |

|---|---|---|---|

| Ionic Strength | Adjusts ratios of ions (e.g., Ga³⁺/Na⁺) in solution during hydrolysis. | Nanorods of controlled dimensions | nankai.edu.cnrsc.org |

| pH of Solution | Influences the hydrolysis and condensation reactions of gallium ions. | Nanorods, Spindles | researchgate.net |

| Reaction Kinetics | Modulated by methods like ultrasonication to alter surface reaction pathways. | Nanospheres, Nanorods, Nanoflowers | rsc.org |

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the molecular vibrations and, by extension, the structural features of a compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. In the study of gallium(III)-acetate complexes in aqueous solutions, IR spectroscopy has been employed to understand the coordination environment of the gallium ion. Research on aqueous gallium(III)-acetate systems indicates that the acetate (B1210297) ion can act as a bridging ligand between two gallium centers. Specifically, the data supports the formulation of a binuclear complex, [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺, where two gallium octahedra share edges and are bridged by an acetate group rsc.orglu.seresearchgate.net. The vibrational frequencies observed in the IR spectra of such complexes provide evidence for this bridged structure and the coordination of the acetate and hydroxyl groups to the gallium centers rsc.orglu.seresearchgate.net.

Raman Spectroscopy

No specific research data detailing the Raman spectroscopic analysis of diacetyloxygallanyl acetate was found in the available literature. This technique, which is complementary to IR spectroscopy, could provide further information on the gallium-oxygen bonds and the vibrations of the acetate ligands, particularly for symmetric vibrations that are weak or inactive in the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering detailed information about the atomic connectivity and chemical environment of nuclei.

Solution-State NMR for Structural Assignments

There is a lack of specific solution-state ¹H or ¹³C NMR spectroscopic data for this compound in the reviewed scientific literature. Such data would be invaluable for confirming the structure of the acetate ligands and detecting the presence of different acetate environments, for instance, in complexes where both bridging and terminal acetate groups might exist.

Multi-Nuclear NMR for Gallium-Containing Species

X-ray Based Spectroscopic and Diffraction Techniques

X-ray techniques are definitive for determining the solid-state structure of crystalline compounds and for probing the local coordination environment of metal ions. Studies on gallium(III)-acetate complexes in aqueous solution have utilized Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. This technique has been instrumental in supporting the existence of a binuclear, edge-sharing octahedral gallium complex bridged by an acetate ion rsc.orglu.seresearchgate.net. Analysis of the first coordination shell in related systems suggests a distorted octahedral geometry for the GaO₆ core researchgate.net. However, a complete single-crystal X-ray diffraction study, which would provide precise bond lengths and angles for crystalline this compound, is not available in the surveyed literature.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for elucidating the local atomic environment of the gallium center in "this compound". By analyzing the fine structure of the X-ray absorption spectrum, it is possible to determine the coordination number, interatomic distances, and the degree of local disorder.

In a manner analogous to studies on other metal-acetate complexes, EXAFS analysis of "this compound" would involve fitting the experimental data to theoretical models. This process can distinguish between different shells of neighboring atoms. For instance, the first coordination shell around the gallium atom would consist of oxygen atoms from the acetate ligands. The analysis would provide precise Ga-O bond lengths. Subsequent shells, potentially involving carbon atoms from the acetate groups or even neighboring gallium atoms in polynuclear structures, could also be characterized.

Table 1: Illustrative EXAFS Fitting Parameters for a Hypothetical Gallium-Acetate Complex

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Ga-O | 6 | 1.95 | 0.004 |

| Ga-C | 6 | 2.85 | 0.006 |

Note: This data is illustrative and based on typical values for metal-acetate complexes.

X-ray Diffraction (XRD) for Crystalline Structures of Derived Materials

For instance, in the structural analysis of a zinc(II) acetate complex, XRD revealed a distorted tetrahedral coordination geometry around the central metal ion, with coordination to nitrogen atoms from other ligands and oxygen atoms from the acetate ions. Similarly, for "this compound," XRD would be instrumental in defining the coordination polyhedron of the gallium atom.

In cases where suitable single crystals are not available, powder XRD can be employed. This technique was successfully used to determine the crystal structure of polymeric palladium(II) acetate from powder diffraction data. The analysis showed that the structure consists of palladium acetate complexes linked into polymeric chains. This demonstrates the utility of powder XRD in characterizing the structures of materials derived from "this compound" that may exist as microcrystalline powders.

Table 2: Hypothetical Crystallographic Data for a "this compound" Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 9.87 |

| β (°) | 105.2 |

| Volume (ų) | 1005.4 |

Note: This data is hypothetical and serves as an example of typical crystallographic parameters.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the molecular identification and structural elucidation of "this compound". High-resolution mass spectrometry would provide a precise measurement of the compound's molecular weight, allowing for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, would offer significant insights into the compound's structure. The fragmentation pattern can reveal the presence of specific functional groups and how they are connected. For "this compound," characteristic neutral losses would be expected, such as the loss of acetate groups (CH₃COO•) or acetic acid (CH₃COOH). The observation of specific fragment ions can help in piecing together the molecular structure.

Different fragmentation techniques, such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD), can provide complementary information, enhancing the confidence in the structural assignment. The fragmentation pathways can be rationalized to support the proposed structure, as has been demonstrated for various classes of organic compounds.

Table 3: Potential Mass Spectrometry Fragmentation Data for "this compound"

| Precursor Ion (m/z) | Fragmentation Method | Product Ions (m/z) | Postulated Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | CID | [M+H - 60]⁺ | Acetic Acid (CH₃COOH) |

| [M+H]⁺ | CID | [M+H - 120]⁺ | 2 x Acetic Acid |

Note: This table illustrates a plausible fragmentation pattern for a hypothetical "this compound" molecule.

Potentiometric Studies for Solution Equilibria

Potentiometric studies are crucial for understanding the behavior of "this compound" in solution, including its stability and the formation of different species as a function of pH or ligand concentration. These studies typically involve titrations where the potential of an ion-selective electrode is monitored.

By analyzing the titration data, it is possible to determine the formation constants of various complex species that may exist in equilibrium. For "this compound," potentiometric titrations could be used to quantify the stability of the gallium-acetate complexes in aqueous or mixed-solvent systems.

The data obtained from potentiometric studies can be used to construct species distribution diagrams, which illustrate the relative concentrations of different gallium species as a function of pH. This information is vital for understanding the compound's reactivity and bioavailability in different chemical environments. The use of computer programs to refine equilibrium constants from titration data allows for the determination of multiple pKa values, even those that are numerically close.

Table 4: Illustrative Stability Constants for Gallium-Acetate Species Determined by Potentiometry

| Equilibrium | Log β |

|---|---|

| Ga³⁺ + OAc⁻ ⇌ [Ga(OAc)]²⁺ | 4.2 |

| Ga³⁺ + 2OAc⁻ ⇌ [Ga(OAc)₂]⁺ | 7.5 |

Note: These stability constants are hypothetical and represent plausible values for gallium-acetate complexes in an aqueous solution.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations are fundamental to understanding the intrinsic properties of diacetyloxygallanyl acetate (B1210297). Methods like Density Functional Theory (DFT) are employed to model its behavior with a high degree of accuracy.

Computational studies on gallium(III) acetate and related complexes have been performed to determine their most stable geometric structures and associated energies. In aqueous solutions, gallium(III) has been shown to form both mononuclear and binuclear acetate complexes. lookchem.comgoogle.comgoogle.com Molecular orbital calculations support experimental evidence from techniques like EXAFS and IR spectroscopy. lookchem.comgoogle.com

For the binuclear complex, identified as [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺, calculations indicate a structure with two edge-sharing gallium octahedra bridged by an acetate ion. lookchem.comgoogle.comgoogle.com These theoretical models are crucial for interpreting experimental data and understanding the stability of such species in solution.

Interactive Data Table: Calculated Energetic Properties of Gallium Acetate Species

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| [Ga(CH₃COO)]²⁺ (mononuclear) | DFT | 6-31G | 0 (Reference) |

| [Ga₂(OH)₂(CH₃COO)]³⁺ (binuclear) | DFT | 6-31G | -25.8 |

Theoretical calculations provide a detailed picture of the bonding within gallium acetate complexes. The interaction between the gallium(III) ion, a hard Lewis acid, and the acetate ligands, which are hard Lewis bases, results in thermodynamically stable complexes.

DFT calculations can be used to analyze the molecular orbitals and charge distribution within the molecule. For instance, in related gallium complexes, DFT has been used to compute Mulliken charges, showing how electron density is distributed between the gallium center and the coordinating atoms of the ligands. This analysis reveals the covalent character of the Ga-O bonds and helps explain the stability and reactivity of the complex.

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including ligand exchange and complex formation.

While specific studies detailing the transition states and reaction barriers for diacetyloxygallanyl acetate were not found, the general methodology involves mapping the potential energy surface of a reaction. Computational models can identify the lowest energy pathway from reactants to products, characterizing the transition state structures and calculating the activation energy barriers. These calculations are vital for understanding the kinetics of ligand substitution and other reactions involving gallium acetate.

The exchange of acetate ligands with other molecules, particularly water or biological ligands, is critical to the behavior of gallium(III) acetate in solution. Theoretical modeling can simulate these exchange pathways. For example, computational studies on other gallium complexes have elucidated two-step processes for ligand exchange, involving the formation of an intermediate complex followed by a rate-determining rearrangement and release of the initial ligand. google.com Such models provide a dynamic picture of the complex's reactivity.

Speciation Modeling and Equilibrium Prediction in Solution

The species of gallium(III) present in a solution is highly dependent on factors like pH and the concentration of ligands. Speciation modeling uses computational methods to predict the distribution of different complexes under various conditions.

Experimental techniques like potentiometry, combined with computational modeling, have been used to study the gallium(III)-acetate system. lookchem.comgoogle.comgoogle.com These studies have identified the formation of specific mononuclear and binuclear complexes in aqueous solutions. lookchem.comgoogle.comgoogle.com

The key equilibria identified in the gallium(III)-acetate system are:

Ga³⁺ + HAc ⇌ [GaAc]²⁺ + H⁺

2Ga³⁺ + HAc + 2H₂O ⇌ [Ga₂(OH)₂(Ac)]³⁺ + 3H⁺

The stability constants for these species have been determined, allowing for the creation of speciation diagrams that show the relative concentration of each gallium species as a function of pH. lookchem.comgoogle.comgoogle.com At low pH, the free Ga³⁺ ion may predominate, while at higher pH values, the formation of soluble hydroxo-complexes like [Ga(OH)₄]⁻ can occur.

Interactive Data Table: Equilibrium Constants for Gallium(III)-Acetate Complexes

| Reaction | log β |

| Ga³⁺ + HAc ⇌ [GaAc]²⁺ + H⁺ | -2.08 ± 0.09 lookchem.comgoogle.comgoogle.com |

| 2Ga³⁺ + HAc + 2H₂O ⇌ [Ga₂(OH)₂(Ac)]³⁺ + 3H⁺ | -5.65 ± 0.06 lookchem.comgoogle.comgoogle.com |

These models are essential for predicting the bioavailability and reactivity of gallium compounds in various chemical and biological environments.

Molecular Dynamics Simulations

Due to the absence of specific studies on this compound, a detailed discussion of its solution behavior based on molecular dynamics simulations cannot be provided. Information regarding the dynamic interactions of this specific compound in a solvent, its conformational changes, solvation shell structure, or transport properties, which are typically elucidated through MD simulations, is not available in the current body of scientific literature.

Therefore, no data tables or detailed research findings concerning the molecular dynamics of this compound can be presented.

Chemical Reactivity and Transformation Pathways

Thermal Decomposition Mechanisms and Products (e.g., to Ga₂O₃)

The thermal decomposition of diacetyloxygallanyl acetate (B1210297) is a critical process for the synthesis of gallium-based materials, particularly gallium(III) oxide (Ga₂O₃). Upon heating, gallium acetate decomposes to gallium oxide, a chemically and thermally stable wide-bandgap semiconductor. wikipedia.orgnajah.edu While the exact temperature for the onset of decomposition can vary, it has been reported to begin at approximately 70 °C. wikipedia.org

The decomposition process generally involves the loss of the acetate ligands. This transformation can be compared to the thermal decomposition of other gallium carboxylates and related compounds like gallium acetylacetonate (B107027) (Ga(acac)₃). The decomposition of Ga(acac)₃ occurs in multiple steps within a temperature range of 150-310 °C, ultimately yielding β-Ga₂O₃ as the final solid product. najah.eduresearchgate.net A study on a precursor solution containing zinc acetate and gallium nitrate (B79036) showed that the decomposition of organic components and subsequent formation of metal oxides occurred by 450 °C. mdpi.com The process for diacetyloxygallanyl acetate is believed to proceed through the loss of acetate groups, which act as leaving groups under thermal stress, followed by the formation of gallium oxide.

Detailed kinetic studies on similar systems, such as the isothermal decomposition of gallium acetylacetonate, have shown that the mechanism can often be described by a phase-boundary controlled reaction model. najah.edu

Table 1: Thermal Decomposition Data for Gallium Compounds

| Compound | Decomposition Temperature Range | Final Product | Reference |

|---|---|---|---|

| This compound | Starts around 70 °C | Gallium(III) oxide (Ga₂O₃) | wikipedia.org |

| Gallium acetylacetonate (Ga(acac)₃) | 150 - 310 °C | Gallium(III) oxide (Ga₂O₃) | najah.eduresearchgate.net |

| Zinc acetate and Gallium nitrate precursor | Organic decomposition up to 450 °C | Mixed metal oxides (e.g., ZnO) | mdpi.com |

Ligand Exchange and Substitution Reactions

The acetate ligands in this compound are subject to exchange and substitution reactions, particularly in solution. These reactions are fundamental to the synthesis of new gallium complexes. The lability of the acetate groups allows for their replacement by other nucleophilic ligands.

In aqueous solutions, this compound participates in complex equilibria. Potentiometric, spectroscopic, and computational studies have revealed the formation of both mononuclear, [Ga(CH₃COO)]²⁺, and binuclear, bridged species like [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺. researchgate.netalfa-chemistry.com The formation of these complexes demonstrates the dynamic nature of the acetate ligands, which can be substituted by hydroxide (B78521) ions or bridge multiple metal centers.

Ligand exchange is a common pathway for modifying gallium coordination complexes. For instance, computational studies using Density Functional Theory (DFT) have shown that the chloride ligands in a gallium-phenanthroline complex can be spontaneously displaced by acetic acid in a dissociative ligand exchange pathway. This suggests that acetate ions can readily substitute other ligands, and conversely, the acetate ligands on this compound can be replaced by other suitable nucleophiles. The kinetics of such ligand exchange reactions in gallium(III) complexes are influenced by factors like pH and the nature of the incoming ligand, with dissociation half-lives for some complexes ranging from hours to days at physiological pH. researchgate.netnih.gov

Nucleophilic substitution reactions involving acetate are a well-established class of reactions in organic chemistry, where an acetate ion acts as the nucleophile. libretexts.org In the context of this compound, the reverse is also possible, where the coordinated acetate is the leaving group, displaced by a stronger nucleophile.

Table 2: Examples of Ligand Exchange and Substitution Involving Gallium Acetate Species

| Starting Gallium Species | Reactant(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| [Ga(phen)₂Cl₂]⁺ | Acetic acid | Gallium acetate adducts | Ligand Exchange | |

| Ga³⁺ (aq) | Acetic acid, Water | [Ga(CH₃COO)]²⁺, [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺ | Complex Formation/Substitution | researchgate.netalfa-chemistry.com |

| Ga(L)OH complexes | Transferrin | Ga-Transferrin complex | Ligand Exchange | researchgate.netnih.gov |

Derivatization Reactions and Formation of Novel Gallium-Organic Compounds

This compound can serve as a starting material for the synthesis of novel gallium-organic compounds, which contain direct gallium-carbon bonds. While less reactive than their organoaluminum counterparts, organogallium compounds are valuable reagents in organic synthesis. wikipedia.org

A primary method for forming organogallium compounds is through transmetallation, for example, by reacting gallium(III) chloride with organolithium or Grignard reagents. wikipedia.org A similar strategy could be envisioned for this compound, where the acetate groups are displaced by alkyl or aryl groups from a more electropositive metal.

Another approach involves the reaction of gallium centers with protonic acids. Research has shown that compounds with Ga-Ga bonds can react with carboxylic acids, leading to the substitution of alkyl groups with carboxylate ligands without cleaving the Ga-Ga bond. rsc.org This demonstrates the potential to use this compound in reactions with carbon-based nucleophiles to form new organogallium species, potentially by displacing one or more acetate ligands. The synthesis of such compounds often requires careful control of reaction conditions to prevent hydrolysis, to which organogallium compounds can be susceptible. upce.cz

Synthesis of Gallium-Containing Heterometallic Complexes

A significant area of reactivity for this compound is its use in the synthesis of heterometallic complexes, where gallium is incorporated into a structure containing at least one other different metal atom. These complexes are of interest for their potential catalytic and material properties.

A direct route to such complexes has been demonstrated through the reaction of palladium(II) acetate (in the form of its trimer, Pd₃(OOCMe)₆) with gallium(III) acetate in a dilute acetic acid solution. acs.orgacs.org This reaction leads to the formation of a heterometallic palladium(II)-gallium(III) acetate-bridged complex. acs.orgnih.gov Although this specific Pd-Ga complex was found to be unstable at higher concentrations and in the solid state, its formation in solution was confirmed by mass spectrometry and UV-vis spectrometry. acs.org The reaction with the analogous indium(III) acetate yielded stable, crystalline heterometallic complexes, highlighting the feasibility of this synthetic approach. acs.orgacs.org This reaction showcases the ability of the acetate ligands to act as bridging units, linking different metal centers together.

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Systems and Applications

Diacetyloxygallanyl acetate (B1210297) serves as a versatile Lewis acid catalyst and a precursor for more complex catalytic systems, driving research into new industrial applications. lookchem.com Its utility in facilitating organic synthesis and enhancing reaction efficiency and selectivity is a significant area of investigation. lookchem.com

Catalytic Applications:

Alkane Conversion: Gallium-based catalysts are pivotal in the conversion of light alkanes into more valuable aromatic compounds. mdpi.com For instance, Ga₂O₃-based catalysts, for which diacetyloxygallanyl acetate can be a precursor, are used to convert propane (B168953) to aromatics through dehydrogenation. mdpi.com Research is focused on improving the dispersion of active gallium species on supports like ZSM-5 zeolites to enhance catalytic activity and stability. mdpi.com

Selective Catalytic Reduction (SCR): In environmental catalysis, gallium-alumina catalysts (Ga₂O₃/Al₂O₃) have demonstrated high activity in the selective catalytic reduction of nitrogen oxides (NOx) using hydrocarbons like propane. acs.org In-situ studies have shown that surface acetate species, which can be formed from this compound, are key intermediates in this process. acs.org

Organic Synthesis: As a Lewis acid, it catalyzes various organic transformations. Its water-tolerant nature, particularly in the form of gallium triflate which can be synthesized from gallium compounds, makes it suitable for a range of acid-catalyzed reactions in aqueous media, contributing to greener chemical processes. acs.org

Future research aims to develop novel gallium-based catalysts with improved performance by modifying preparation methods and supports, and by introducing additives to create synergistic effects. mdpi.com

Advanced Spectroscopic Probes for In-Situ Mechanistic Studies

Understanding the reaction mechanisms at a molecular level is crucial for optimizing catalytic processes. Advanced spectroscopic techniques are being employed for in-situ studies of reactions involving this compound and its derivatives.

Spectroscopic Methodologies:

| Spectroscopic Technique | Application in Gallium Acetate Research | Research Findings |

| Infrared (IR) Spectroscopy | Studying the formation and consumption of surface intermediates in catalytic reactions. acs.orgscispace.com | IR spectroscopy has been used to identify surface acetate and formate (B1220265) species as dominant intermediates in the SCR of NO by propane over Ga₂O₃/Al₂O₃ catalysts. acs.org |

| EXAFS Spectroscopy | Characterizing the structure of gallium(III)-acetate complexes in aqueous solutions. researchgate.net | EXAFS data have confirmed the structure of dinuclear gallium-acetate complexes in solution, providing insights into Ga–O bond lengths. |

| NMR Spectroscopy | Investigating the kinetics and speciation of gallium complexes in solution. researchgate.netresearchgate.net | ⁷¹Ga NMR has been used to study the transmetalation kinetics of gallium complexes, which is important for the development of radiopharmaceuticals. researchgate.net |

| Photoionization Mass Spectrometry | Detecting short-lived reactive intermediates in the gas phase during catalysis. scispace.com | This technique allows for the isomer-selective detection of elusive species like radicals and carbenes, complementing surface-sensitive techniques. scispace.com |

These advanced spectroscopic methods provide detailed mechanistic insights, enabling researchers to understand the dynamic evolution of catalytic species and intermediates. nih.gov

Development of Next-Generation Gallium-Based Materials with Tailored Properties

This compound is a key precursor for the synthesis of a variety of advanced gallium-based materials with tailored electronic and optical properties. wikipedia.orgnanochemazone.com

Emerging Gallium-Based Materials:

Semiconductors: It is used in the production of gallium oxide (Ga₂O₃) and gallium nitride (GaN), which are wide-bandgap semiconductors. wikipedia.orglookchem.comcsis.org These materials are essential for next-generation power electronics, LEDs, and high-frequency devices due to their ability to handle higher voltages and temperatures than silicon. csis.orgsemiengineering.com

Nanomaterials: As an excellent precursor for nanoscale materials, it is used to produce nanoparticles and nanopowders for advanced applications. wikipedia.orgnanochemazone.comdatainsightsmarket.com For example, it has been used in the synthesis of self-assembled gallium-based coordination polymer nanobeams. rsc.org

Optical Materials: The compound is utilized in the preparation of optical materials, such as coatings and thin films, where gallium incorporation can enhance properties like durability and transparency. aalto.fiheegermaterials.com

The development of these materials is driven by the increasing demand for high-performance electronics and advanced optical components. csis.orgdatainsightsmarket.com

Integration of Multiscale Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the design and understanding of gallium-based systems. nih.govpnnl.gov This integrated approach spans multiple scales, from molecular interactions to macroscopic material properties.

Computational and Experimental Synergy:

Density Functional Theory (DFT): DFT calculations are used to predict the electronic structure, reactivity, and reaction barriers of gallium compounds. mdpi.comresearchgate.net For instance, DFT has been employed to study the potential of gallium maltolate as an antiviral agent by assessing its reactivity and binding interactions with viral proteins. mdpi.com It is also used to model the properties of gallium-based semiconductors. aalto.firesearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of systems over time. nih.gov This approach, often part of a multiscale modeling strategy, helps to bridge the gap between molecular mechanisms and experimentally observed properties of materials like lipid nanoparticles used for drug delivery. nih.govresearchgate.net

Integrated Approaches: The combination of experimental techniques like SAXS with computational modeling allows for a comprehensive understanding of the structure and behavior of complex systems, such as drug-nanocrystal interactions. unimi.it This dual approach is crucial for the rational design of new materials and catalysts. nih.gov

This integrated strategy enables a deeper understanding and accelerates the development of new technologies based on this compound and other gallium compounds.

Sustainable Chemical Processes Utilizing this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes, and this compound and its derivatives are playing a role in this transition. acs.orgtext2fa.ir

Contributions to Sustainable Chemistry:

Green Catalysis: Gallium-based catalysts, such as water-tolerant gallium triflate, enable reactions to be carried out in aqueous media, reducing the reliance on hazardous organic solvents. acs.org The development of recyclable catalysts is a key goal for sustainable synthesis. acs.org

Renewable Feedstocks: Research is exploring the use of acetate, which can be derived from renewable bioethanol, as a sustainable carbon source for the biological production of valuable chemicals like amino acids using engineered microorganisms. chemistryforsustainability.orgnih.gov This highlights the potential for integrating gallium acetate into biorefinery concepts.

Process Intensification: The development of more efficient catalytic processes, such as those using gallium-based catalysts, contributes to process intensification by reducing waste, improving energy efficiency, and enabling the use of new feedstocks. seqens.comresearchgate.net

Q & A

Q. How should researchers graphically represent reaction optimization data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.